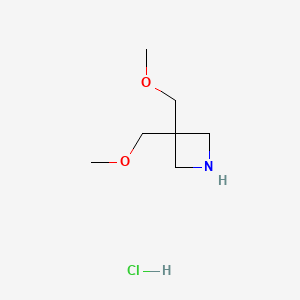

3,3-Bis(methoxymethyl)azetidine hydrochloride

CAS No.:

Cat. No.: VC18019914

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO2 |

|---|---|

| Molecular Weight | 181.66 g/mol |

| IUPAC Name | 3,3-bis(methoxymethyl)azetidine;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-9-5-7(6-10-2)3-8-4-7;/h8H,3-6H2,1-2H3;1H |

| Standard InChI Key | QCDYCBMSQQHHJQ-UHFFFAOYSA-N |

| Canonical SMILES | COCC1(CNC1)COC.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The core structure of 3,3-bis(methoxymethyl)azetidine hydrochloride consists of a four-membered azetidine ring (C₃H₆N) substituted at the 3-position with two methoxymethyl (-CH₂OCH₃) groups. The hydrochloride salt form introduces a chloride ion (Cl⁻) as a counterbalance to the protonated nitrogen atom. This configuration distinguishes it from monofunctional analogs such as 3-(methoxymethyl)azetidine hydrochloride (CAS 942308-06-7) , which features only one methoxymethyl substituent.

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3,3-bis(methoxymethyl)azetidine hydrochloride likely follows strategies employed for related azetidine hydrochlorides. A plausible route involves:

-

Ring Formation: Cyclization of 1,3-diol precursors with ammonia or amines under acidic conditions.

-

Methoxymethylation: Double nucleophilic substitution using methoxymethyl chloride or bromide in the presence of a base.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

This approach mirrors the synthesis of 3-(methoxymethyl)-3-methylazetidine hydrochloride (CID 86812372), where methyl and methoxymethyl groups are introduced sequentially .

Challenges in Purification

Azetidine derivatives are hygroscopic and prone to decomposition under elevated temperatures. Storage under inert gas (e.g., nitrogen or argon) at 2–8°C, as recommended for 3-(methoxymethyl)azetidine hydrochloride , is critical to maintain stability. Chromatographic purification may require non-polar solvents to mitigate hydrolysis of the methoxymethyl groups.

Physicochemical Properties

Molecular Formula and Mass

The molecular formula of 3,3-bis(methoxymethyl)azetidine hydrochloride is C₈H₁₆ClNO₂, derived by adding a second methoxymethyl group to the monofunctional analog (C₅H₁₂ClNO) . The calculated molar mass is 193.67 g/mol, consistent with incremental increases observed in homologs .

Spectral Data

While experimental spectra are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) predictions include:

-

IR: Strong absorption bands at ~1100 cm⁻¹ (C-O-C ether stretch) and ~2800 cm⁻¹ (C-H stretch of CH₂OCH₃).

-

¹H NMR: Two singlets for methoxymethyl protons (δ 3.3–3.5 ppm) and azetidine ring protons (δ 3.0–3.2 ppm) .

Applications and Biological Relevance

Pharmaceutical Intermediates

Azetidine hydrochlorides are valuable intermediates in drug discovery. For example, oxazole TRPML1 agonists described in recent patents utilize azetidine scaffolds for lysosomal storage disorder therapeutics. The bis(methoxymethyl) substitution could enhance solubility or modulate target binding affinity compared to simpler analogs.

Structure-Activity Relationships (SAR)

In TRPML1 agonists, bulkier substituents like methoxymethyl groups may improve metabolic stability by shielding the azetidine ring from oxidative degradation . This hypothesis aligns with the increased stability of 3-(methoxymethyl)-3-methylazetidine hydrochloride under inert storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume